molecular formula C17H16BrNO3 B2916600 3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide CAS No. 329779-10-4

3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide

Cat. No. B2916600
CAS RN: 329779-10-4
M. Wt: 362.223
InChI Key: KFLFCBZRKLLDAW-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, methoxylation, and amide formation. Detailed synthetic routes can be found in relevant literature .


Molecular Structure Analysis

   H    |    N   / \ C=O  C   \ /    C   / \ Br   OCH3     / \    C   C    |   |    H   OCH3        |        C        |        H 

Chemical Reactions Analysis

  • Protodeboronation : In recent research, catalytic protodeboronation of alkyl boronic esters has been explored . This transformation could potentially be applied to the synthesis of our target compound.
  • Hydromethylation : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Scientific Research Applications

Synthesis and Characterization of Polymers

Polymers derived from acrylamide derivatives, including those with bromophenyl and dimethoxyphenyl groups, have been synthesized and characterized for their unique properties. For example, novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate were synthesized, offering insights into monomer reactivity ratios, thermal properties, and potential applications in materials science due to their thermal stability and reactivity patterns (Soykan, Delibaş, & Coşkun, 2008).

Biochemical and Biomedical Research

Acrylamide and its derivatives have been extensively studied for their biochemical behavior and potential biomedical applications. Research has explored the cytotoxicity of acrylamide in various cell lines, highlighting its mechanisms of inducing cell death, which is crucial for understanding its effects on human health and potential therapeutic applications. For instance, acrylamide has been shown to induce apoptosis in NIH/3T3 fibroblast cells, a finding that contributes to the broader understanding of its biological impacts (Sahinturk, Kaçar, Vejselova, & Kutlu, 2018).

Environmental and Safety Considerations

The chemistry, biochemistry, and safety of acrylamide have been reviewed, emphasizing its widespread use in industry and presence in food products. Such studies are crucial for developing safety guidelines and reducing exposure risks. Research in this area has contributed significantly to the understanding of acrylamide's formation, its distribution in the environment, and its potential health effects, which are necessary for regulatory and health advisory purposes (Friedman, 2003).

Advanced Materials and Engineering

Research has also delved into the engineering aspects of acrylamide derivatives, including their photocrosslinking properties and applications in creating advanced materials. For instance, the synthesis and characterization of polyacrylamides having bromo substituted pendant cinnamoyl moieties have been studied for their photocrosslinking properties, offering potential applications in the development of negative photoresist materials for use in photolithography (Selvam, Babu, & Nanjundan, 2005).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6258-6263. Open Access Article

properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-21-14-7-8-15(16(11-14)22-2)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLFCBZRKLLDAW-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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